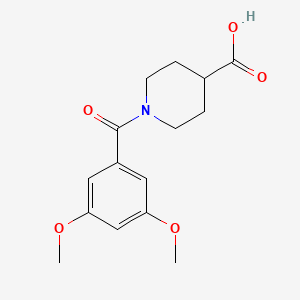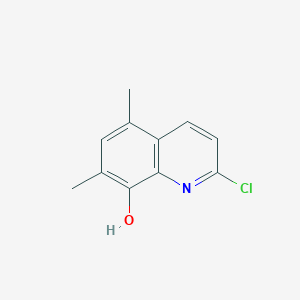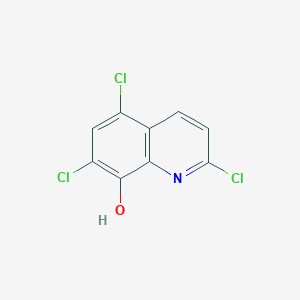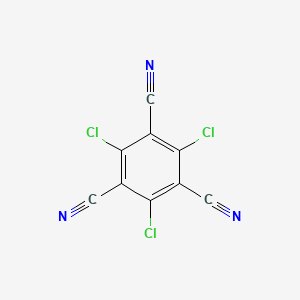
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile: is a chemical compound with the molecular formula C9H3Cl3N3 It is a derivative of benzenetricarbonitrile, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile can be synthesized through various methods. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 1,3,5-trihydroxy-2,4,6-tricyanobenzene.
Reduction: Formation of 1,3,5-triaminobenzene.
Oxidation: Formation of 1,3,5-benzenetricarboxylic acid.
Aplicaciones Científicas De Investigación
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3,5-Benzenetricarbonitrile: The parent compound without chlorine substitutions.
2,4,6-Trifluoro-1,3,5-benzenetricarbonitrile: A similar compound with fluorine substitutions instead of chlorine.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Another chlorinated derivative with nitro groups.
Uniqueness: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various chemical syntheses and applications .
Propiedades
Número CAS |
3638-98-0 |
|---|---|
Fórmula molecular |
C9Cl3N3 |
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9Cl3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14 |
Clave InChI |
LBLQEGBXQYLSEP-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
SMILES canónico |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
Key on ui other cas no. |
3638-98-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)


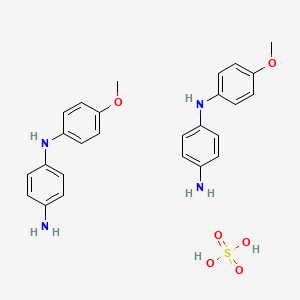
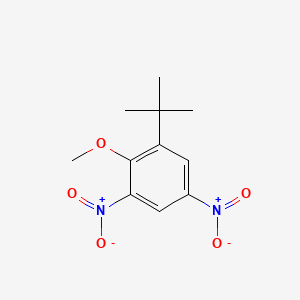
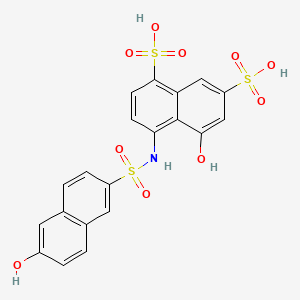
![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)



